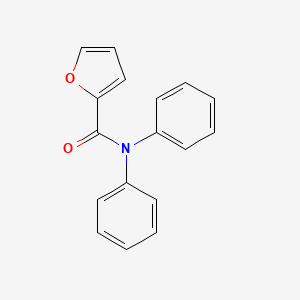

N,N-diphenyl-2-furamide

Overview

Description

Synthesis Analysis The synthesis of compounds similar to N,N-diphenyl-2-furamide, such as furan-based polyamides, involves catalyzed polymerization techniques and direct condensation methods. For example, polyamides synthesized from furan derivatives exhibit high molecular weights and can be produced using catalyzed processes in different solvents (Jiang et al., 2015; Ueda et al., 1991).

Molecular Structure Analysis The molecular structure of compounds analogous to this compound has been explored through various analytical techniques. Crystallographic and spectroscopic studies provide insights into the complex interactions and molecular conformations present in these compounds (Laughton et al., 1995; Malone et al., 1997).

Chemical Reactions and Properties The chemical reactivity of this compound-like molecules includes their participation in various reactions such as polymerization and coupling reactions, demonstrating the active roles of the furamide group and the phenyl rings (Kataoka et al., 1998; Jiang et al., 2014).

Physical Properties Analysis Research on similar substances reveals that the physical properties, such as thermal stability and solubility, are significantly influenced by the molecular structure. Polyamides derived from furan units show excellent thermal stability and solubility in various organic solvents, relevant for materials science applications (Rafiee & Mohagheghnezhad, 2018; Imai et al., 1984).

Chemical Properties Analysis The chemical properties of this compound and related compounds include reactivity towards other chemical entities and stability under various conditions. The presence of the furamide group and phenyl rings contributes to specific chemical behaviors and interactions, which are crucial in synthesizing new materials and understanding their properties (Demir et al., 2016; Lu et al., 2014).

Scientific Research Applications

Polymer Synthesis and Applications

Research has demonstrated the potential of furanic compounds, including derivatives similar to N,N-diphenyl-2-furamide, in the development of sustainable polymers. For instance, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been highlighted as promising sustainable alternatives to polyphthalamides, applicable as high-performance materials with significant commercial interest (Jiang et al., 2015). These materials exhibit properties comparable to traditional polyamides, including similar glass transition temperatures and crystal structures, suggesting their potential in a wide range of industrial applications.

Antifungal and Antimicrobial Properties

Compounds bearing the diphenyl ether moiety, analogous to this compound, have shown considerable antifungal activity. A study by Wen et al. (2016) synthesized furancarboxamide derivatives with a diphenyl ether moiety, revealing significant fungicidal activities against various plant pathogens. One compound, in particular, displayed potent activity, rivaling commercial fungicides (Wen et al., 2016). This underscores the potential of this compound derivatives in developing new antifungal agents.

Fluorescent Materials for Data Storage

Research into benzamide-based diphenyl maleimide derivatives, which share structural similarities with this compound, has uncovered their application in fluorescent materials with potential uses in data storage. These compounds exhibit strong crystallization-induced emission (CIE) activity, making them suitable for rewritable information storage and security ink applications (Zheng et al., 2015). The ability to switch the fluorescence on and off with external stimuli presents a novel approach for data encryption and anti-counterfeiting measures.

Drug Design and Therapeutic Applications

The structural motifs present in this compound derivatives have been explored in the design of molecules with potential therapeutic applications. For example, diguanidino and reversed diamidino 2,5-diarylfurans have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant activity against Mycobacterium tuberculosis and various fungi, including Candida albicans and Aspergillus fumigatus, indicating their potential as antimicrobial agents (Stephens et al., 2001).

properties

IUPAC Name |

N,N-diphenylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNAQGUMJJLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)